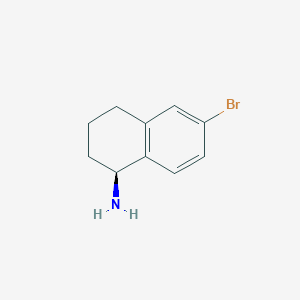
(S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine derivative of tetrahydronaphthalene. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of a bromine atom and an amine group on the tetrahydronaphthalene backbone provides unique reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine can be achieved through several methods. One common approach involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by amination. The bromination step typically uses bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting bromo compound is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, under appropriate conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: (S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Oxidation: The amine group can be oxidized to form nitroso, nitro, or imine derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to convert the amine group to an alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or sodium thiolate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Products include hydroxylated, cyanated, or thiolated derivatives.
Oxidation: Products include nitroso, nitro, or imine compounds.
Reduction: Products include dehalogenated or alkylated amines.
Scientific Research Applications
(S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The bromine atom and amine group allow the compound to bind to enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: The non-chiral version of the compound.
6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: A similar compound with a chlorine atom instead of bromine.
1,2,3,4-Tetrahydronaphthalen-1-amine: The parent compound without the halogen substitution.
Uniqueness: (S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral or differently substituted counterparts. The presence of the bromine atom also imparts distinct reactivity and potential for further functionalization.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1S)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGXAYOORBASGV-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
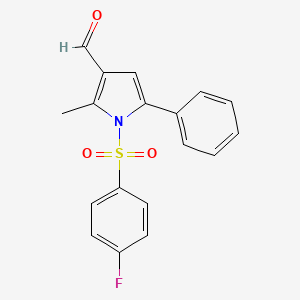
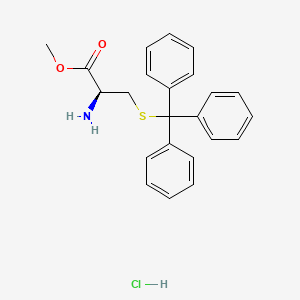
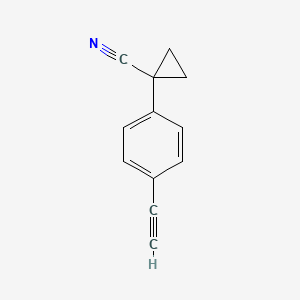
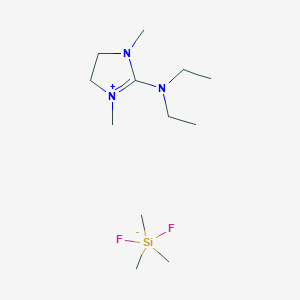
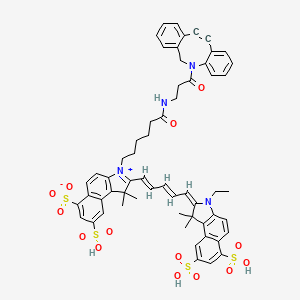
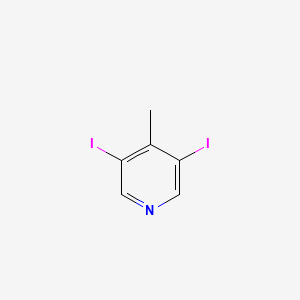
![[6'-(2-fluoro-5-nitrobenzoyl)oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-fluoro-5-nitrobenzoate](/img/structure/B6361169.png)
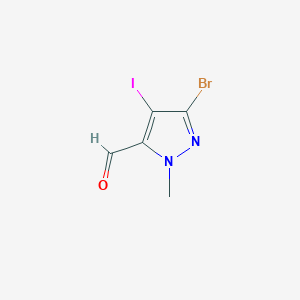
![tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B6361191.png)
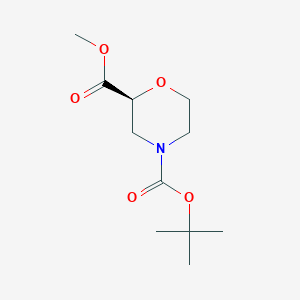
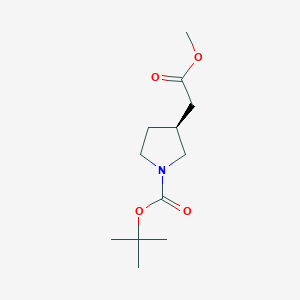
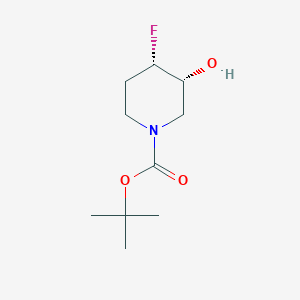
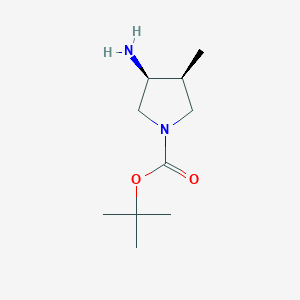
![Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B6361231.png)
